4-(5-フェニル-1,2,4-オキサジアゾール-3-イル)ピリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

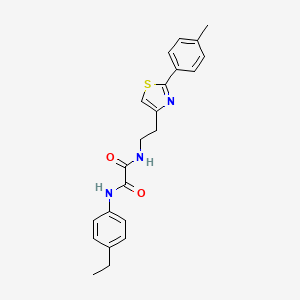

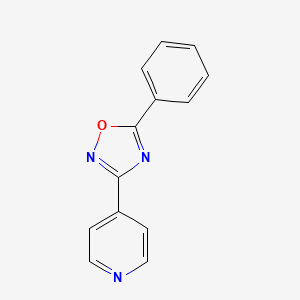

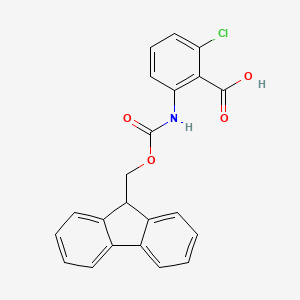

4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine is a useful research compound. Its molecular formula is C13H9N3O and its molecular weight is 223.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗炎症作用

一連の(4-(1,2,4-オキサジアゾール-5-イル)フェニル)-2-アミノアセトアミド誘導体には、「4-(5-フェニル-1,2,4-オキサジアゾール-3-イル)ピリジン」が含まれ、以前の研究で良好な抗神経炎症効果を示しました . これらの化合物は、優れた抗炎症作用を示し、関連する炎症因子の産生を有意に抑制する可能性があります .

関節炎治療

これらの化合物は、関節炎の治療に潜在的な用途があることが判明しています . 特に、化合物f15は最も顕著な性能を示し、リポ多糖(LPS)誘導RAW264.7細胞における関連する炎症因子の産生を有意に抑制することができました . また、アジュバント誘導関節炎(AIA)ラットの足腫脹と関節炎指数を軽減し、血清中のTNF-αおよびIL-1βの産生を抑制しました .

薬物開発

「4-(5-フェニル-1,2,4-オキサジアゾール-3-イル)ピリジン」の一部である1,2,4-オキサジアゾール複素環は、そのユニークな生物等価性と異常な幅広い生物活性のために、注目を集めています . したがって、これは新しい薬物開発のための完璧なフレームワークです .

抗菌活性

いくつかの1,2,4-オキサジアゾール誘導体は、参照薬(アモキシシリン)と同等の抗菌結果を示しました . しかし、検索結果には「4-(5-フェニル-1,2,4-オキサジアゾール-3-イル)ピリジン」の特定の抗菌活性は言及されていません。

抗真菌活性

いくつかの1,2,4-オキサジアゾール誘導体のインビトロ抗真菌活性は、Colletotrichum orbiculare、Botrytis cinerea、およびRhizoctonia solaniに対して評価されました . しかし、検索結果には「4-(5-フェニル-1,2,4-オキサジアゾール-3-イル)ピリジン」の特定の抗真菌活性は言及されていません。

作用機序

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities, including anticancer and anti-infective properties. These compounds are known to interact with various molecular targets involved in these diseases, but the specific targets for this compound need further investigation.

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with their targets through hydrogen bond acceptor properties . The nitrogen in the oxadiazole ring is a stronger hydrogen bond acceptor than oxygen , which may influence the compound’s interaction with its targets.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been reported to exhibit anticancer and anti-infective activities, suggesting that they may affect pathways related to cell proliferation, apoptosis, and microbial growth.

Result of Action

1,2,4-oxadiazole derivatives have been reported to exhibit anticancer and anti-infective activities, suggesting that they may induce cell death or inhibit microbial growth.

生化学分析

Biochemical Properties

The 1,2,4-oxadiazole derivatives, including 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine, have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some derivatives have shown potent antiviral activity against Zika virus infections . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, contributing to their biological activity .

Cellular Effects

4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine and similar compounds have demonstrated significant effects on various types of cells and cellular processes . They have been found to inhibit the production of inflammatory factors in lipopolysaccharide-induced cells , indicating their potential role in modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been suggested that these compounds may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, one study indicated that a similar compound blocked the excitation of the nuclear factor κB (NF-κB) signaling pathway in a concentration-dependent manner .

Temporal Effects in Laboratory Settings

Similar 1,2,4-oxadiazole derivatives have shown moderate to strong antibacterial effects over time in laboratory studies .

Dosage Effects in Animal Models

This suggests that the effects of these compounds may vary with different dosages, and high doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

1,2,4-oxadiazole derivatives are generally known for their broad spectrum of biological activities, suggesting that they may interact with various enzymes or cofactors and affect metabolic flux or metabolite levels .

Transport and Distribution

Given the lipophilic nature of 1,2,4-oxadiazole derivatives, they are likely to be able to cross cell membranes and distribute within cells .

Subcellular Localization

Based on the properties of similar compounds, it is possible that it may be localized to specific compartments or organelles within the cell depending on its interactions with other biomolecules .

特性

IUPAC Name |

5-phenyl-3-pyridin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-6-8-14-9-7-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLYQZJFVKRLHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-1-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2476508.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2476512.png)

![3-chloro-N-(2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-4-yl}ethyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2476516.png)

![1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2476517.png)

![Ethyl 1,2-diamino-4-[4-(benzyloxy)phenyl]-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2476529.png)